3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate
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Overview
Description
3,4-Dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromen-4-yl group attached to an N-[(4-methylphenyl)sulfonyl]carbamate moiety, making it a subject of interest for researchers exploring new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate typically involves multiple steps, starting with the preparation of the chromen-4-yl core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The subsequent introduction of the N-[(4-methylphenyl)sulfonyl]carbamate group often requires the use of reagents such as chloroformates and amines in the presence of a base.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate can be used as a probe to study enzyme activities and binding interactions. Its ability to interact with biological macromolecules makes it a useful tool in biochemistry.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and other specialized products.
Mechanism of Action
The mechanism by which 3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Chromen-4-one derivatives
Benzimidazole derivatives
Sulfonyl carbamate derivatives
Uniqueness: 3,4-Dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate stands out due to its specific structural features, which include the chromen-4-yl group and the N-[(4-methylphenyl)sulfonyl]carbamate moiety
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-4-yl N-(4-methylphenyl)sulfonylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-12-6-8-13(9-7-12)24(20,21)18-17(19)23-16-10-11-22-15-5-3-2-4-14(15)16/h2-9,16H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQDCXBFQJDPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CCOC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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